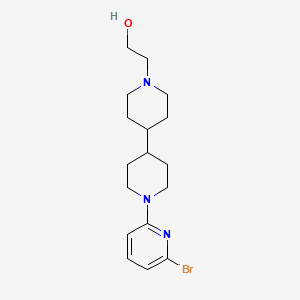
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving piperidine derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetaldehyde or 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetic acid.
Applications De Recherche Scientifique
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(4-Bromopyridin-2-yl)piperidin-4-ol
- 4-(4-Bromopyridin-2-yl)piperidin-4-ol
Uniqueness
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is unique due to its specific combination of functional groups and structural features. The presence of two piperidine rings and an ethanol group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H26BrN3O |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-[4-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C17H26BrN3O/c18-16-2-1-3-17(19-16)21-10-6-15(7-11-21)14-4-8-20(9-5-14)12-13-22/h1-3,14-15,22H,4-13H2 |
Clé InChI |
WMBJDDLLIDTECY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2CCN(CC2)C3=NC(=CC=C3)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















